molecular formula C10H22N2O B1670078 Decanohydrazide CAS No. 20478-70-0

Decanohydrazide

Cat. No. B1670078
CAS RN: 20478-70-0
M. Wt: 186.29 g/mol
InChI Key: ROGBVBLYGMXQRO-UHFFFAOYSA-N
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Patent
US06709693B1

Procedure details

17.5 g of decanoic acid methyl ester is dissolved in 1 l of absolute ethanol and mixed with 350 ml of hydrazine hydrate. It is refluxed for 3 hours and then stirred overnight at room temperature. The solution is concentrated by evaporation to about 300 ml and allowed to stand until the product is crystallized out. After it is filtered off and dried, 16.6 g (=94% of theory) of decanoic acid hydrazide is obtained.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].O.[NH2:15][NH2:16]>C(O)C>[C:3]([NH:15][NH2:16])(=[O:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
COC(CCCCCCCCC)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated by evaporation to about 300 ml
CUSTOM
Type
CUSTOM
Details
is crystallized out
FILTRATION
Type
FILTRATION
Details
After it is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.